Cyclobutyl(3-fluoropyridin-4-yl)methanone

Description

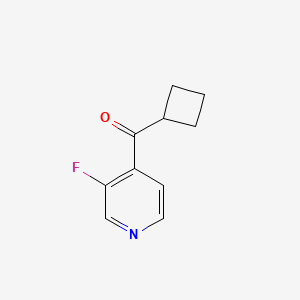

Cyclobutyl(3-fluoropyridin-4-yl)methanone is a chemical compound with the molecular formula C10H10FNO It is characterized by the presence of a cyclobutyl group attached to a 3-fluoropyridin-4-yl moiety via a methanone linkage

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

cyclobutyl-(3-fluoropyridin-4-yl)methanone |

InChI |

InChI=1S/C10H10FNO/c11-9-6-12-5-4-8(9)10(13)7-2-1-3-7/h4-7H,1-3H2 |

InChI Key |

MTULNIKVIVZXOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)C2=C(C=NC=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Cyclobutyl(3-fluoropyridin-4-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with cyclobutanone and 3-fluoropyridine as the primary starting materials.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclobutanone, followed by nucleophilic addition to the 3-fluoropyridine.

Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Cyclobutyl(3-fluoropyridin-4-yl)methanone undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups.

Scientific Research Applications

Cyclobutyl(3-fluoropyridin-4-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Cyclobutyl(3-fluoropyridin-4-yl)methanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways involved depend on the specific application and target, but they generally include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Cyclobutyl(3-fluoropyridin-4-yl)methanone can be compared with other similar compounds:

Similar Compounds: Examples include Cyclobutyl(3-chloropyridin-4-yl)methanone and Cyclobutyl(3-bromopyridin-4-yl)methanone.

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Biological Activity

Cyclobutyl(3-fluoropyridin-4-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound features a cyclobutyl group linked to a pyridine ring with a fluorine atom at the 3-position and a ketone functional group. The presence of fluorine enhances the compound's stability and reactivity, which is critical for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 181.19 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating an IC value in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment

In a recent study, the compound was tested against several cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.8 | Cell cycle arrest |

| HeLa | 10.2 | DNA damage |

Antimicrobial Properties

This compound also shows promising antimicrobial activity. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.

Table: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with key enzymes or receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes critical for cancer cell proliferation.

- Receptor Modulation : It could potentially modulate receptor activity related to cell survival and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the cyclobutyl or pyridine moieties can lead to significant changes in potency and selectivity.

Key Findings from SAR Studies

- Fluorine Substitution : The presence of fluorine at the 3-position enhances lipophilicity and metabolic stability.

- Cyclobutyl Group : Modifications to the cyclobutyl group can influence binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.